molecular formula C12H17N3O B1490402 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2098142-28-8

2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Cat. No. B1490402
CAS RN: 2098142-28-8
M. Wt: 219.28 g/mol
InChI Key: JQFVMDBRNMRANI-UHFFFAOYSA-N
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Description

2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol (CPIP) is a novel compound that has recently been studied for its potential applications in scientific research. CPIP is an organic compound composed of two cyclopentyl rings connected by an imidazo[1,2-b]pyrazol-1-yl group. It belongs to a class of compounds known as pyrazoles, which are characterized by their high affinity for nitrogen-containing molecules. CPIP has been studied for its ability to interact with various proteins, enzymes, and other molecules, making it a promising tool for scientific research.

Scientific Research Applications

Catalysis and Chemical Reactions

Research has shown that compounds with structures related to 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol are effective in catalytic processes. For instance, a series of complexes with N-heterocyclic carbene (NHC) ligands, similar in structure to the compound , demonstrated excellent activity in the catalytic β-alkylation of secondary alcohols with primary alcohols and the dimerization of phenylacetylene (Prades et al., 2008). Additionally, NHCs have been identified as efficient catalysts for transesterification between esters and alcohols, further showcasing the versatility of compounds with similar structures in chemical synthesis (Grasa et al., 2002).

Drug Discovery and Biological Studies

Compounds featuring the imidazo[1,2-b]pyrazol moiety have been explored for their potential in drug discovery, particularly as kinase inhibitors. A study revealed an imidazo[1,2-a]-pyrazine derivative as a potent inhibitor of Aurora kinases, crucial for cell division, highlighting the therapeutic potential of such structures (Yu et al., 2010). This suggests that 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol and its derivatives could have significant applications in developing new cancer therapies.

Material Science and Ionic Liquids

In material science, the structural motifs similar to 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol are found in the synthesis of novel ionic liquids. These ionic liquids have shown unique properties, such as high conductivity and low glass transition temperatures, making them suitable for various applications, including electrolytes in electrochemical devices (Shevchenko et al., 2017).

Proton Conducting Polymers

The imidazole and pyrazole-based structures have been utilized in the development of proton-conducting polymers and liquids. These materials exhibit similar proton mobility to water-containing systems but with enhanced temperature stability, making them promising for use in fuel cells and secondary batteries (Kreuer et al., 1998).

properties

IUPAC Name

2-(6-cyclopentylimidazo[1,2-b]pyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-8-7-14-5-6-15-12(14)9-11(13-15)10-3-1-2-4-10/h5-6,9-10,16H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFVMDBRNMRANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN3C=CN(C3=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 3
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 4
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 5
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

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